4-oxo-4-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid
Description
The exact mass of the compound 4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is 388.15354051 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-2-4-15(5-3-14)18-13-20(26(25-18)21(27)8-9-22(28)29)16-6-7-17-19(12-16)24-11-10-23-17/h2-7,10-12,20H,8-9,13H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGLEZROVVPGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-4-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety and a pyrazole ring, which are known for their diverse biological activities. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 388.4 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, as detailed below:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to or including the target compound. For instance, derivatives of similar structures have shown promising results against various bacterial strains. A study demonstrated that certain pyrazole derivatives exhibited low minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been explored extensively. For example, a derivative demonstrated inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, suggesting that the compound might inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through mechanisms involving COX-2 and iNOS pathways .
Table 1: Summary of Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 6p | 5.0 | COX-2 inhibition |
| Compound D1 | 10.0 | iNOS downregulation |
3. Anticancer Activity
The anticancer potential of this compound has been suggested through its structural analogs that act as S1P(1) receptor agonists. These agonists have shown efficacy in reducing lymphocyte levels in autoimmune conditions, which may correlate with reduced tumor growth in certain cancer models . The mechanism likely involves modulation of immune responses and direct effects on tumor cell proliferation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Inflammatory Pathways : The compound appears to inhibit key inflammatory mediators through the downregulation of signaling pathways such as MAPK .
- Antimicrobial Mechanism : The structural features may facilitate binding to bacterial enzymes or membranes, disrupting their function and leading to cell death .
Case Studies and Research Findings
Research has highlighted various case studies involving similar compounds:
- Antimicrobial Evaluation : In vitro studies showed that certain pyrazole derivatives had strong antibacterial effects against resistant strains, indicating potential for development into therapeutic agents .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in edema with treatment using related compounds, supporting their anti-inflammatory claims .
- Cancer Cell Line Studies : Cell viability assays on cancer cell lines indicated that certain derivatives could induce apoptosis in tumor cells through mitochondrial pathways .
Scientific Research Applications
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. The incorporation of the quinoxaline moiety into the structure of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid may enhance its efficacy against various pathogens. In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial properties .
Anticancer Activity
Quinoxaline derivatives are also being explored for their anticancer potential. The unique structure of this compound may allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth. Preliminary studies suggest that compounds with similar frameworks can induce cytotoxicity in cancer cell lines .
Material Science Applications
The unique chemical structure of this compound may also find applications in material science. Its potential as a ligand in coordination chemistry can lead to the development of new materials with desirable electronic or optical properties. Research into its polymerization behavior could yield novel polymers with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxaline derivatives showed promising results against Gram-positive and Gram-negative bacteria. The derivatives demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting that this compound could be developed into a novel antimicrobial agent .
Case Study 2: Anticancer Research
In a recent investigation into anticancer properties, researchers synthesized several analogs of 4-oxo compounds and tested their effects on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations. The structure–activity relationship (SAR) analysis suggested that modifications on the quinoxaline ring could enhance potency and selectivity against specific cancer types .
Q & A
Q. What is the general synthetic route for preparing 4-oxo-4-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid?
- Methodological Answer : The compound is synthesized via a multi-step procedure. First, a quinoxaline derivative is condensed with a substituted pyrazoline precursor. For example, refluxing equimolar amounts of the quinoxaline intermediate and a 3,5-diaryl-4,5-dihydro-1H-pyrazole in ethanol for 2 hours yields the target compound. The product is purified via filtration, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture . Similar protocols use THF as a solvent, followed by precipitation from ethyl acetate to isolate the compound as a yellow solid with >95% purity (HPLC) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation involves 1H/13C NMR to verify proton and carbon environments (e.g., pyrazoline ring protons at δ 3.1–4.2 ppm, carbonyl carbons at ~170 ppm) . High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₂₃H₂₀N₄O₃), while HPLC ensures purity (>95%) . X-ray crystallography may resolve complex stereochemistry, as seen in related pyrazoline derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization depends on:
- Solvent choice : Ethanol or THF improves solubility of intermediates .
- Reaction time : Extended reflux (e.g., 4–6 hours) may enhance cyclization efficiency .
- Purification : Flash chromatography or recrystallization from polar aprotic solvents (DMF/EtOH) reduces byproducts .
For example, substituting electron-withdrawing groups (e.g., -Cl) on the aryl ring increased yields to 86% in bromophenyl derivatives, while electron-donating groups (-OCH₃) lowered yields to 22% due to steric hindrance .
Q. What structural features influence biological activity in quinoxaline-pyrazoline hybrids?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Quinoxaline moiety : The 6-position substitution (e.g., -Cl, -OCH₃) enhances antioxidant activity by modulating electron density .
- Pyrazoline ring : 3-(p-Tolyl) groups improve lipophilicity, aiding membrane penetration in anti-inflammatory assays .
- Butanoic acid tail : The carboxylic acid group is critical for binding to enzymatic active sites (e.g., COX-2 inhibition) .
Bioactivity discrepancies (e.g., varying IC₅₀ values) may arise from substituent electronic effects or assay conditions (e.g., pH, cell lines) .
Q. How can analytical inconsistencies in purity assessments be resolved?
- Methodological Answer : Discrepancies in HPLC purity (>95% vs. lower values) may stem from:
- Column selection : Reverse-phase C18 columns better resolve polar impurities .
- Mobile phase : Adjusting acetonitrile/water ratios improves peak resolution .
Cross-validation with LC-MS identifies co-eluting impurities, while elemental analysis (%C, %H, %N) confirms stoichiometric consistency .
Q. What computational methods support the design of novel analogs?
- Methodological Answer :
- Pharmacophore modeling : Identifies essential motifs (e.g., planar quinoxaline, pyrazoline hinge) for target engagement .
- Docking studies : Predict binding affinities to receptors (e.g., quinoxaline stacking with DNA in antitumor applications) .
- DFT calculations : Optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
Safety and Handling in Academic Research
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves and lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and consult a physician .
- Storage : Keep at room temperature in airtight containers to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
